An In-Depth Technical Guide to Tert-butyl 4-bromo-2-methylbenzoate: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to Tert-butyl 4-bromo-2-methylbenzoate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-bromo-2-methylbenzoate, a key building block in modern organic synthesis. The document delves into its chemical and physical properties, provides detailed protocols for its synthesis, and explores its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The influence of the compound's structural features, namely the ortho-methyl group and the tert-butyl ester, on its reactivity is discussed from both a theoretical and practical standpoint. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both foundational knowledge and actionable experimental insights.
Introduction
Tert-butyl 4-bromo-2-methylbenzoate (CAS No. 445003-37-2) is a substituted aromatic compound that has gained significant traction as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a bromine atom, an ortho-methyl group, and a bulky tert-butyl ester, provides a unique combination of reactivity and steric influence. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ortho-methyl group introduces steric hindrance that can influence the regioselectivity and efficiency of these transformations. Furthermore, the tert-butyl ester acts as a robust protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions in later synthetic steps. This strategic combination of features makes tert-butyl 4-bromo-2-methylbenzoate an invaluable tool in the construction of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. This section outlines the key properties of tert-butyl 4-bromo-2-methylbenzoate.
Structure and Nomenclature
-
IUPAC Name: tert-butyl 4-bromo-2-methylbenzoate
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Synonyms: 4-Bromo-2-methylbenzoic acid tert-butyl ester, Benzoic acid, 4-bromo-2-methyl-, 1,1-dimethylethyl ester[1]
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CAS Number: 445003-37-2[1]
-
Molecular Formula: C₁₂H₁₅BrO₂[2]
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Molecular Weight: 271.15 g/mol [2]
Structure:
Caption: Chemical structure of tert-butyl 4-bromo-2-methylbenzoate.
Physical Properties
The physical properties of tert-butyl 4-bromo-2-methylbenzoate are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.
| Property | Value | Source |
| Appearance | White to off-white solid | General Observation |
| Boiling Point | 309.7 ± 22.0 °C (Predicted) | [3] |
| Density | 1.295 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage Temperature | Room Temperature | [3] |
Note: An experimentally determined melting point of 191-193 °C has been reported by one supplier, but this value appears to be an outlier and may be inaccurate for this specific compound.
Synthesis of Tert-butyl 4-bromo-2-methylbenzoate
The most common and practical method for the synthesis of tert-butyl 4-bromo-2-methylbenzoate is the esterification of its corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid. The bulky tert-butyl group is typically introduced using reagents that can generate a tert-butyl cation or its equivalent under acidic conditions.
Reaction Principle: Acid-Catalyzed Tert-butylation
The esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. A source of the tert-butyl group, such as tert-butanol or isobutylene, then acts as the nucleophile. The bulky nature of the tert-butyl group generally requires forcing conditions or specialized catalysts for efficient conversion.
Caption: Synthesis of tert-butyl 4-bromo-2-methylbenzoate via esterification.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of tert-butyl 4-bromo-2-methylbenzoate.
Materials:
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4-Bromo-2-methylbenzoic acid
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tert-Butyl acetate
-
Perchloric acid (70%)
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Diethyl ether
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5% Sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a solution of 4-bromo-2-methylbenzoic acid (1.0 equivalent) in tert-butyl acetate (used as both reagent and solvent), add a catalytic amount of perchloric acid (e.g., 0.05 equivalents) at room temperature.
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Stir the reaction mixture at room temperature for 15 minutes.[4]
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Upon completion of the reaction (monitored by TLC), add diethyl ether to the reaction mixture.[4]
-
Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution (2 x volume) and brine (1 x volume).[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
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The crude product can be purified by column chromatography on silica gel if necessary, although in many cases the product is of sufficient purity for subsequent steps. A yield of approximately 95% can be expected for the analogous tert-butyl 3-bromo-4-methylbenzoate synthesis.[4]
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reactivity and Applications in Organic Synthesis
The synthetic utility of tert-butyl 4-bromo-2-methylbenzoate lies in the reactivity of its aryl bromide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The ortho-methyl group and the tert-butyl ester play crucial roles in modulating this reactivity.
The Role of the Ortho-Methyl Group: Steric and Electronic Effects
The presence of a methyl group ortho to the bromine atom introduces significant steric hindrance around the reaction center. This steric bulk can influence the rate and outcome of cross-coupling reactions.[5] For instance, in Suzuki-Miyaura couplings, the oxidative addition of the aryl bromide to the palladium(0) catalyst can be slowed down. However, the use of bulky, electron-rich phosphine ligands can often overcome this steric impediment and facilitate efficient coupling.[1]
Electronically, the methyl group is weakly electron-donating through an inductive effect, which can slightly increase the electron density of the aromatic ring. This electronic effect is generally less pronounced than the steric effect in influencing the reactivity of the C-Br bond in palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[6] Tert-butyl 4-bromo-2-methylbenzoate is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position.
Caption: Suzuki-Miyaura coupling of tert-butyl 4-bromo-2-methylbenzoate.
Exemplary Protocol for Suzuki-Miyaura Coupling:
This is a general protocol that can be adapted for the Suzuki-Miyaura coupling of tert-butyl 4-bromo-2-methylbenzoate.
Materials:
-
tert-Butyl 4-bromo-2-methylbenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add tert-butyl 4-bromo-2-methylbenzoate, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.[7]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[7]
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.[7]
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[7]
Causality Behind Experimental Choices: The use of a phosphine ligand like PPh₃ is crucial to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is required for the transmetalation step. A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[8] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules. Tert-butyl 4-bromo-2-methylbenzoate can be effectively coupled with a variety of primary and secondary amines using this methodology.
Caption: Buchwald-Hartwig amination of tert-butyl 4-bromo-2-methylbenzoate.
Exemplary Protocol for Buchwald-Hartwig Amination:
This is a general protocol that can be adapted for the Buchwald-Hartwig amination of tert-butyl 4-bromo-2-methylbenzoate.
Materials:
-
tert-Butyl 4-bromo-2-methylbenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (palladium source)
-
A suitable phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide.
-
Add the tert-butyl 4-bromo-2-methylbenzoate and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insight: The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with sterically hindered substrates. Bulky, electron-rich ligands like XPhos or SPhos are often effective in promoting the reductive elimination step and preventing side reactions.[1]
Safety and Handling
Tert-butyl 4-bromo-2-methylbenzoate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Conclusion
Tert-butyl 4-bromo-2-methylbenzoate is a valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, coupled with the strategic placement of a sterically influencing ortho-methyl group and a robust tert-butyl ester protecting group, makes it a powerful tool for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and insights into its application in key synthetic transformations. By understanding the principles and experimental nuances outlined herein, researchers can effectively leverage this important intermediate to advance their synthetic endeavors in drug discovery and materials science.
References
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[10] PubChem. (n.d.). Tert-butyl 4-(bromomethyl)benzoate. Retrieved from [Link]
[8] Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
[11] Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
[2] PubChem. (n.d.). tert-Butyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
[12] NIH. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
[13] PubChemLite. (n.d.). Tert-butyl 2-bromo-4-methylbenzoate (C12H15BrO2). Retrieved from [Link]
[14] PubChem. (n.d.). Tert-butyl 4-bromo-3-methylbenzoate. Retrieved from [Link]
[15] Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
[16] ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]
[6] Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
[17] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from [Link]
[18] ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
[19] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]
[20] Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Retrieved from
[21] NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
[22] Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde. Retrieved from
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